5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde
Overview
Description
5-fluoro-2-(1H-pyrazol-1-yl)benzaldehyde is an organic compound belonging to the family of pyrazoles. It has a molecular formula of C10H7FN2O and a molecular weight of 190.17 g/mol . The IUPAC name for this compound is 5-fluoro-2-pyrazol-1-yl-benzaldehyde .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various methods. One such method is the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis
The molecular structure of 5-fluoro-2-(1H-pyrazol-1-yl)benzaldehyde can be represented by the SMILES string: C1=CN(N=C1)C2=C(C=C(C=C2)F)C=O .Physical And Chemical Properties Analysis
5-fluoro-2-(1H-pyrazol-1-yl)benzaldehyde is a solid compound . Its InChI key is CCXPRNAFNCMOAY-UHFFFAOYSA-N .Scientific Research Applications
Synthetic Chemistry Applications
- C-H Functionalization: The utilization of benzaldehydes in direct ortho C-H methylation and fluorination has been demonstrated, using transient directing groups for catalytic processes. This approach has facilitated the development of various fluorinated compounds, showcasing the versatility of benzaldehydes in chemical synthesis (Chen & Sorensen, 2018).
- Three-Component Reactions: A methodology for the preparation of 5-aryl-3-(methylsulfanyl)-1H-pyrazoles through a three-component reaction involving benzaldehydes highlights the compound's role in constructing pyrazole derivatives (Alizadeh et al., 2013).
Medicinal Chemistry
- Anti-Diabetic Studies: Pyrazoline and benzimidazoles derivatives, synthesized through multi-step reactions involving benzaldehydes, have shown significant anti-diabetic potential by inhibiting α-glucosidase, a key enzyme in carbohydrate digestion (Ibraheem et al., 2020).
Materials Science
- Fluorescent Sensing for Anions: Synthesis of pyrenoimidazolyl-benzaldehyde derivatives and their application in the detection of fluoride anions through colorimetric and fluorescent responses illustrate the compound's use in developing sensitive chemical sensors (Tabasi et al., 2018).
Fluorescent Chemosensors
- Metal Ion Detection: Novel synthesis approaches have led to the development of pyrazoline derivatives acting as fluorescent chemosensors for metal ions like Fe3+, showcasing the application of benzaldehydes in environmental monitoring and bioimaging (Khan, 2020).
properties
IUPAC Name |
5-fluoro-2-(2-methylpyrazol-3-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c1-14-11(4-5-13-14)10-3-2-9(12)6-8(10)7-15/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPWPCJSQKYCGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=C(C=C(C=C2)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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